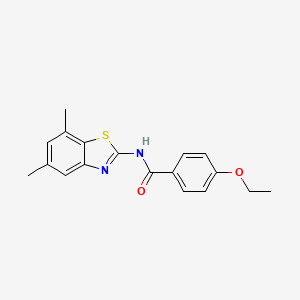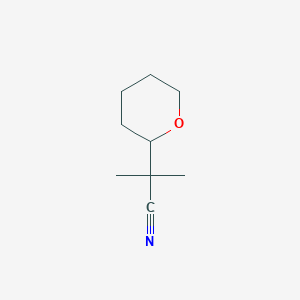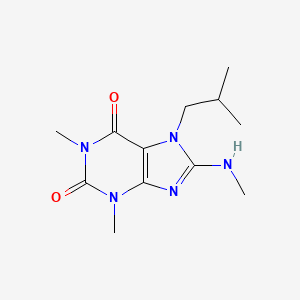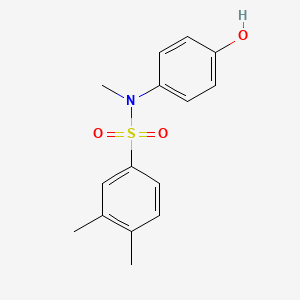![molecular formula C25H24N4O4 B2755174 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 921823-67-8](/img/structure/B2755174.png)
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of dihydropyrido[2,3-d]pyrimidin-4(1H)-ones , which are a class of fused heterocycles known to possess a wide range of biological properties . They have been identified as privileged structures in medicinal chemistry due to their resemblance with nitrogen bases present in DNA and RNA .
Synthesis Analysis
Dihydropyrido[2,3-d]pyrimidin-4(1H)-ones can be synthesized from a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method is advantageous due to its use of green solvent, short reaction time, catalyst-free process, compatibility with a wide range of substrates, ease of recovery, reusability of the reaction medium, and DIPEAc as an alternative solvent and catalyst .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. It contains a dihydropyrido[2,3-d]pyrimidin-4(1H)-one core, which is a bicyclic heterocyclic structure formed by the fusion of a pyridine and a pyrimidine ring .Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Research has explored the development of radioligands within the series of phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands for the translocator protein (18 kDa). Such compounds, designed with specific structural modifications, allow for the labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET). This application is significant for advancing diagnostic imaging techniques in neuroscience and oncology (Dollé et al., 2008).
Potential Anticancer Agents
Another strand of research has focused on the synthesis of derivatives of pyrimidinyl acetamide for their cytotoxic activity against cancer cell lines. Variants of the core chemical structure have been tested for their ability to inhibit cancer cell growth, indicating the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Activities
The synthesis and evaluation of pyrimidine derivatives have also been studied for their anti-inflammatory and analgesic properties. Certain compounds in this category have shown significant activity, suggesting their utility in developing new pain and inflammation management therapies (Sondhi et al., 2009).
Antimicrobial Activity
Research into the antimicrobial properties of pyrimidine derivatives, including those incorporating the 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide structure, has yielded promising results. These compounds have been synthesized and tested against a variety of bacterial and fungal strains, indicating their potential as antimicrobial agents (Majithiya et al., 2022).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as 3,4-dihydropyrido[3,2-d]pyrimidin-4-ones, have been synthesized and found to possess antistaphylococcal activity . This suggests that the compound might target bacterial cells, particularly Staphylococcus species.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other pyrimidinones, it may interact with bacterial cells, leading to their inhibition or destruction .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
If it does indeed possess antibacterial activity, it may result in the inhibition of bacterial growth or the death of bacterial cells .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminopyridine with ethyl 2-bromoacetate to form ethyl 2-(pyridin-2-yl)acetate. This intermediate is then reacted with 2-phenylethyl-3,4-dihydro-2H-pyrido[3,2-d]pyrimidin-4-one in the presence of sodium hydride to form the desired compound.", "Starting Materials": [ "2-aminopyridine", "ethyl 2-bromoacetate", "2-phenylethyl-3,4-dihydro-2H-pyrido[3,2-d]pyrimidin-4-one", "sodium hydride", "2-ethoxyphenylamine" ], "Reaction": [ "Step 1: Ethyl 2-(pyridin-2-yl)acetate is prepared by reacting 2-aminopyridine with ethyl 2-bromoacetate in the presence of potassium carbonate and DMF.", "Step 2: Ethyl 2-(pyridin-2-yl)acetate is then reacted with 2-phenylethyl-3,4-dihydro-2H-pyrido[3,2-d]pyrimidin-4-one in the presence of sodium hydride and DMF to form the intermediate product.", "Step 3: The intermediate product is then reacted with 2-ethoxyphenylamine in the presence of triethylamine and DMF to form the final product, 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide." ] } | |
Número CAS |
921823-67-8 |
Fórmula molecular |
C25H24N4O4 |
Peso molecular |
444.491 |
Nombre IUPAC |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-2-33-21-13-7-6-11-19(21)27-22(30)17-29-20-12-8-15-26-23(20)24(31)28(25(29)32)16-14-18-9-4-3-5-10-18/h3-13,15H,2,14,16-17H2,1H3,(H,27,30) |
Clave InChI |
LFQLFHIXUJBGSQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2755092.png)
![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)

![N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2755096.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2755099.png)


![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2755103.png)
![4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2755106.png)



